4-Bromoisoquinolin-7-amine

Solid-form screening Process chemistry Purification strategy

Choose the 7-amine isomer for predictable reactivity: its mp of 188–191°C enables direct crystallization from crude reaction mixtures, eliminating chromatography needed for lower-melting analogs (e.g., 1-amine isomer at 152–153°C). The orthogonal C4-Br (Suzuki coupling) and C7-NH2 (amidation/sulfonylation) allow parallel library synthesis of 48–96 members in a single 96-well plate without protection/deprotection. A pKa of 5.3 ensures the free base predominates under physiological conditions, simplifying in vitro assay interpretation. Insist on ≥98% purity from validated suppliers to guarantee batch-to-batch reproducibility in quantitative fluorescence and antiviral screening applications.

Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
CAS No. 347146-30-9
Cat. No. B3036510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoquinolin-7-amine
CAS347146-30-9
Molecular FormulaC9H7BrN2
Molecular Weight223.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NC=C2C=C1N)Br
InChIInChI=1S/C9H7BrN2/c10-9-5-12-4-6-3-7(11)1-2-8(6)9/h1-5H,11H2
InChIKeyRFCJHUVZURQWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisoquinolin-7-amine (CAS 347146-30-9) – A Strategic Heterocyclic Building Block for Medicinal Chemistry and Probe Discovery


4-Bromoisoquinolin-7-amine (CAS 347146-30-9) is a disubstituted isoquinoline bearing a bromine atom at position 4 and a primary amine at position 7 on the bicyclic aromatic framework [1]. This intermediate belongs to the broader class of aminoisoquinolines, scaffolds frequently exploited in kinase inhibitor programs and fluorescent probe development [2]. The compound is commercially available from multiple global suppliers at purities ≥95%, with typical specifications including a molecular weight of 223.07 g/mol, a melting point of 188–191 °C, and a pKa of approximately 5.3 . Its orthogonal functional groups—an aryl bromide suitable for Pd-catalyzed cross‑coupling and a free amine available for amidation, sulfonylation, or reductive amination—make it a versatile entry point for constructing more elaborate pharmacologically relevant molecules.

Why Positional Isomers of 4-Bromoisoquinolin-amine Cannot Be Interchanged in Synthesis and Assay Design


Although all positional isomers of 4‑bromoisoquinolin‑amine share the identical molecular formula (C₉H₇BrN₂) and molecular weight (223.07 g/mol), the location of the primary amine on the isoquinoline ring profoundly alters physicochemical properties, chemical reactivity, and biological target engagement. The 7‑amine isomer exhibits a melting point of 188–191 °C, whereas the 1‑amine isomer melts at 152–153 °C—a >35 °C difference that directly impacts purification strategy and solid‑form handling . The pKa varies substantially across the set: the 7‑amine isomer has a measured pKa of ~5.3, while the 8‑amine isomer is predicted at 4.14 ± 0.24 . Critically, historical reactivity studies show that 1,4‑substituted aminobromoisoquinolines are unreactive toward potassium amide in liquid ammonia, whereas other positional isomers undergo ring‑opening or ring‑contraction pathways, demonstrating that regioisomerism is not a trivial structural nuance but a fundamental determinant of synthetic utility [1]. Substituting one isomer for another without validation therefore risks altered reaction outcomes, irreproducible biological data, and wasted procurement resources.

Quantitative Head-to-Head Evidence for Selecting 4-Bromoisoquinolin-7-amine Over Positional Isomer Analogs


Melting Point Disparity of >35 °C Relative to the 1‑Amine Regioisomer Enables Crystallization‑Based Purification

The target compound, 4‑bromoisoquinolin‑7‑amine, displays a melting point of 188–191 °C . In contrast, the 1‑amine regioisomer (4‑bromoisoquinolin‑1‑amine, CAS 55270‑27‑4) melts at 152–153 °C . This disparity of approximately 35–38 °C reflects stronger intermolecular hydrogen‑bonding networks in the 7‑amine isomer, a property that can be exploited to isolate the desired regioisomer from mixtures via fractional crystallization or to select solvent systems for recrystallization without resorting to chromatography.

Solid-form screening Process chemistry Purification strategy

Measured pKa ~5.3 Distinguishes the 7‑Amine from the More Acidic 8‑Amine Isomer (pKa 4.14), Impacting Salt Formation and Bioavailability

The experimentally determined pKa of 4‑bromoisoquinolin‑7‑amine is approximately 5.3, consistent with moderate basicity imparted by the 7‑amino group . For the 8‑amine positional isomer (CAS 351458‑46‑3), the pKa is predicted at 4.14 ± 0.24 . The nearly 1.2 log unit difference means that at physiological pH (7.4), the 7‑amine derivative is >90% neutral, whereas the 8‑amine isomer would be almost entirely neutral as well but with a significantly different protonation profile in the pH 4–6 range relevant to salt formation and gastric absorption. Additionally, the lipophilicity difference—XLogP3 of 2.1 for the 7‑amine versus 2.4 for the 1‑amine isomer [1]—further modulates passive permeability.

Ionization state Salt selection Drug-likeness

Orthogonal Reactivity of C4‑Br and C7‑NH₂ Enables Sequential Derivatization Without Protecting‑Group Manipulation

The target compound places the bromine atom at C4 on the pyridine ring of isoquinoline—a position well‑established as reactive in Pd‑catalyzed Suzuki, Negishi, and Buchwald–Hartwig couplings—while the amino group sits on the distal benzene ring at C7 [1][2]. This spatial separation minimizes electronic cross‑talk: the C4‑Br is activated by the adjacent heterocyclic nitrogen, whereas the C7‑NH₂ behaves as a typical aniline nucleophile. In contrast, 4‑bromoisoquinolin‑1‑amine (with the amino group directly attached to the electron‑deficient C1 position adjacent to the heteroatom) is reported to be unreactive in amination/ring‑opening reactions with KNH₂/liquid NH₃, whereas other amino‑bromo regioisomers undergo ring‑opening or ring‑contraction [3]. The 7‑amine isomer thus provides a clean, two‑point diversification platform where the C4 and C7 positions can be addressed in either order without mutual interference.

Parallel synthesis Library construction Late-stage functionalization

Predicted Aqueous Solubility of 0.151 mg/mL Supports Solution‑Phase Chemistry Without Co‑Solvent Extremes

The predicted aqueous solubility of 4‑bromoisoquinolin‑7‑amine is 0.151 mg/mL (LogS = −3.17; solubility class: ‘Soluble’), as calculated by the ESOL topological method . This value places the compound in a practical range for aqueous or mixed aqueous‑organic reaction media (e.g., THF/water or ethanol/water mixtures used in its synthesis via nitro reduction ) and for direct use in biochemical assays at micromolar concentrations without exceeding DMSO co‑solvent limits. For comparison, the more lipophilic 1‑amine isomer (XLogP3 = 2.4) is expected to be less water‑soluble, which may necessitate higher organic co‑solvent percentages in biological testing and thus increase the risk of solvent‑induced assay artifacts.

Solubility profiling Reaction medium selection Bioassay compatibility

Bulk Availability at 97–98% Purity Across Multiple Global Suppliers Reduces Supply‑Chain Risk Compared to Rare Isomers

4‑Bromoisoquinolin‑7‑amine is stocked by at least seven independent suppliers with catalog purities ≥95% and prices transparently listed for quantities up to 5 g . Bidepharm offers the compound at 98% purity with batch‑specific QC documentation including NMR, HPLC, and GC ; Fluorochem lists inventory across three global warehouses (UK, Germany, China) at 97% purity with 100 mg to 5 g pack sizes ; CymitQuimica provides three distinct sourcing options at 97% purity . In contrast, the 5‑amine and 8‑amine isomers are available from fewer vendors, often without published melting point or pKa data. This multi‑supplier landscape for the 7‑amine isomer mitigates single‑source dependency and enables competitive price benchmarking—an important consideration for procurement groups managing long‑term discovery projects.

Supply chain Competitive sourcing Scalability

Validated Use Cases Where the Quantifiable Advantages of 4-Bromoisoquinolin-7-amine Directly Impact Project Outcomes


Kinase Inhibitor Lead Generation: Sequential C4 Cross‑Coupling and C7 Amide Library Synthesis

The aminoisoquinoline scaffold is a validated core in B‑Raf V600E kinase inhibitor programs [1]. 4‑Bromoisoquinolin‑7‑amine enables a modular two‑step library protocol: (i) Suzuki–Miyaura coupling at C4 introduces aryl/heteroaryl diversity, followed by (ii) HATU‑mediated amidation at C7 to install capped amino acid or sulfonamide fragments. The orthogonal reactivity documented in Section 3 eliminates the need for amine protection/deprotection and allows parallel synthesis of 48–96 member libraries in a single 96‑well plate format without intermediate purification.

Fluorescent Probe Design: Bromine as a Heavy‑Atom Quencher and 7‑Amine as a Reporter Attachment Point

Isoquinoline derivatives have been explored as fluorescent probes for zinc ions in biological systems, where the bromine substituent can serve as a heavy‑atom quencher while the C7‑amine provides a conjugation site for fluorophores or metal‑chelating moieties . The 0.151 mg/mL aqueous solubility (Section 3) is sufficient for staining protocols at 1–10 µM working concentrations, and the 97–98% purity available from multiple suppliers ensures batch‑to‑batch reproducibility in quantitative fluorescence measurements.

Antiviral Agent Intermediate: C4 Functionalization Toward RNA Virus Polymerase Inhibitors

4‑Bromoisoquinolin‑7‑amine has been cited as a key intermediate in the development of antiviral agents targeting RNA viruses . The C4‑bromine serves as a synthetic handle for introducing heterocyclic motifs that occupy the hydrophobic pocket of viral polymerase enzymes, while the C7‑amine can be elaborated into a solubilizing group to improve pharmacokinetic properties. The pKa of 5.3 ensures that the free base form predominates under physiological conditions, simplifying in vitro antiviral activity interpretation.

Process Chemistry Scale‑Up: Crystallization‑Driven Purification Leveraging High Melting Point

When scaling the reduction of 4‑bromo‑7‑nitroisoquinoline to the target amine, the high melting point of 188–191 °C (Section 3) allows direct crystallization of the product from the crude reaction mixture. This avoids chromatographic purification that would be necessary for lower‑melting analogs such as the 1‑amine isomer (152–153 °C). The iron/ammonium chloride reduction system reported in the literature is compatible with multi‑gram scale, and the crystallinity of the final product facilitates isolation by simple filtration, reducing solvent waste and processing time in a kilo‑lab setting.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromoisoquinolin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.